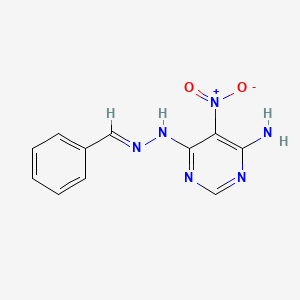

(E)-6-(2-benzylidenehydrazinyl)-5-nitropyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzylidenehydrazine and nitropyrimidine . Benzylidenehydrazine derivatives are known to exhibit various biological activities . Nitropyrimidines are a class of compounds that have been studied for their potential biological activities.

Synthesis Analysis

While specific synthesis methods for this compound were not found, it might involve reactions similar to the Knoevenagel Condensation , which is a reaction that forms α,β-unsaturated compounds from carbon acid compounds and aldehydes .Chemical Reactions Analysis

The compound might undergo reactions similar to other benzylidenehydrazine derivatives. For instance, a regioselective [3 + 2] cycloaddition reaction of 2-benzylidene-1-indenones with functional olefins has been reported .Wissenschaftliche Forschungsanwendungen

Photochemical Isomerization in Microfluidic Photoreactors

(E)-6-(2-benzylidenehydrazinyl)-5-nitropyrimidin-4-amine: has been investigated for its controlled E–Z isomeric motion in microfluidic photoreactors . Researchers have explored its behavior under different solvents, temperatures, and light sources. Notably, this compound shows effective enhancement of light irradiance in these conditions. The microfluidic setup allows for precise control, overcoming limitations observed in batch processes. Additionally, the establishment of a photostationary state under solar light irradiation has been achieved.

NIR OLED Applications

Ytterbium complexes with halogenated 2-(tosylamino)-benzylidene-N-(2-benzoyl)-hydrazones, which include our compound of interest, have been investigated for near-infrared organic light-emitting diode (NIR OLED) applications . The halogenation enhances solubility, while maintaining favorable photophysical and electronic properties. These complexes hold promise for advanced optoelectronic devices.

Indole Derivatives in Alkaloids

Indoles are essential heterocyclic systems found in natural products and drugs. Our compound can serve as a building block for indole derivatives. These derivatives play crucial roles in cell biology and exhibit diverse biological activities. Researchers have explored novel synthetic methods to construct indoles, especially as moieties within selected alkaloids .

Nitro-Functionalized Tetrazole Derivatives

The synthesis and characterization of 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole derivatives have been investigated. Compound 4, derived from (E)-6-(2-benzylidenehydrazinyl)-5-nitropyrimidin-4-amine , was obtained through nitration. Its structure was confirmed using mass spectrometry, FT-IR, and NMR techniques . These derivatives may find applications in various fields, including materials science and pharmaceuticals.

Anti-Mycobacterial Activity

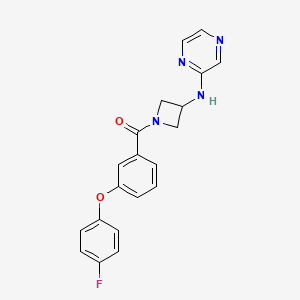

Novel tetrahydroisoquinoline carbohydrazide compounds, including our compound, were synthesized and tested for anti-mycobacterial activity. Mass spectrometry, 1H NMR, 13C NMR, and elemental analysis confirmed their structures. These derivatives hold potential for combating mycobacterial infections .

Eigenschaften

IUPAC Name |

4-N-[(E)-benzylideneamino]-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O2/c12-10-9(17(18)19)11(14-7-13-10)16-15-6-8-4-2-1-3-5-8/h1-7H,(H3,12,13,14,16)/b15-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJKQKDIAPOOGG-GIDUJCDVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2703834.png)

![2-Chloro-N-[3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propyl]propanamide](/img/structure/B2703835.png)

![N-(2-ethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2703836.png)

![8-(4-fluorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2703838.png)

![Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703839.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2703840.png)

![methyl 4-(2,5-dioxo-6-(thiophen-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2703847.png)

![(3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2703852.png)

![3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one](/img/structure/B2703856.png)